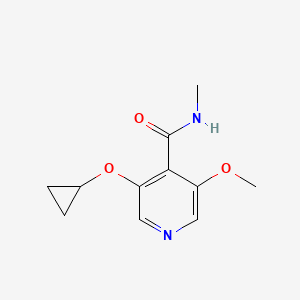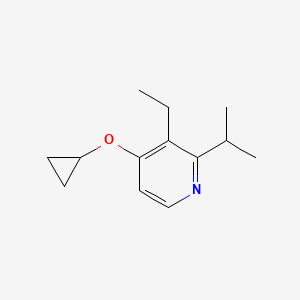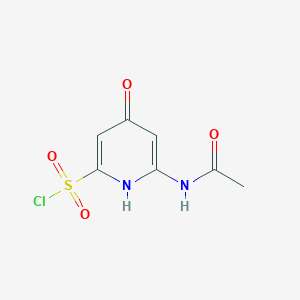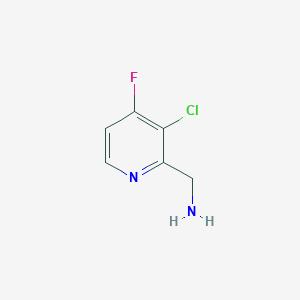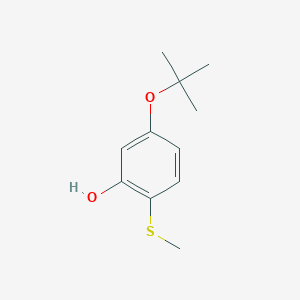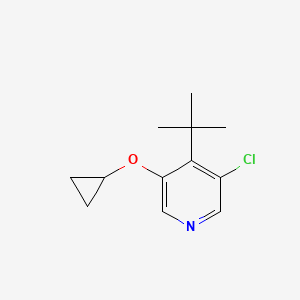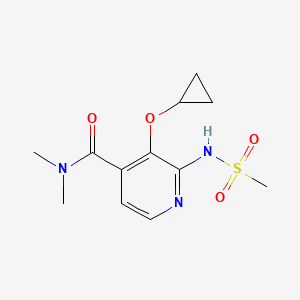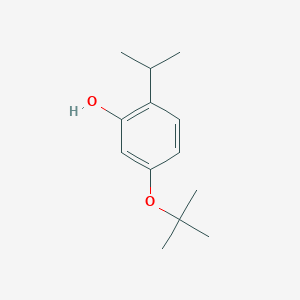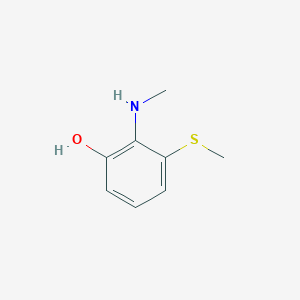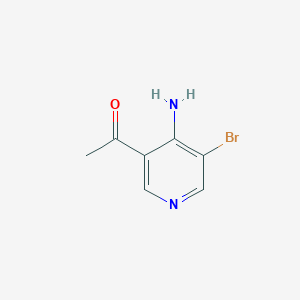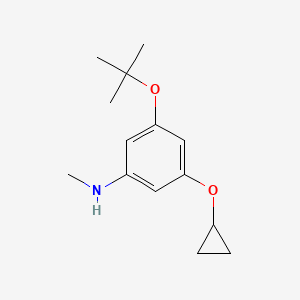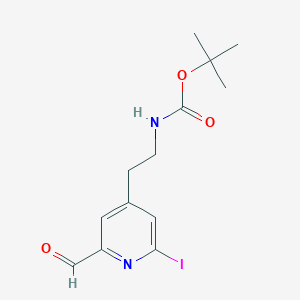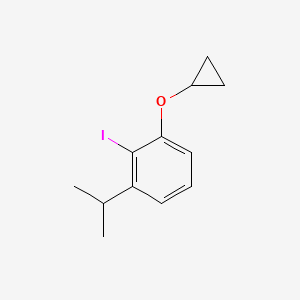
1-Cyclopropoxy-2-iodo-3-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE is an organic compound with the molecular formula C12H15IO It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group, an iodine atom, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with a suitable halogenating agent.
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropoxy group, iodine atom, and isopropyl group can each contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-CYCLOPROPOXY-2-IODOBENZENE: Lacks the isopropyl group, which may affect its reactivity and applications.
1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE: Similar structure but different substitution pattern, which can influence its chemical properties.
2-CYCLOPROPOXY-1-IODO-3-(PROPAN-2-YL)BENZENE: Another isomer with a different arrangement of substituents.
Uniqueness
1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE is unique due to its specific substitution pattern, which can result in distinct chemical properties and reactivity compared to its isomers and other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H15IO |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2-iodo-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)10-4-3-5-11(12(10)13)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clé InChI |
CARAGNXTPMNJCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)OC2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


